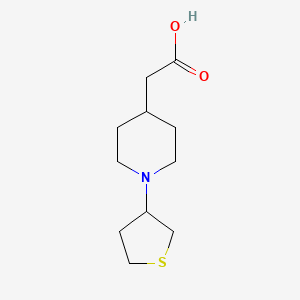

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(thiolan-3-yl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c13-11(14)7-9-1-4-12(5-2-9)10-3-6-15-8-10/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJQADUNYORYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is mentioned that this compound is useful as a rigid linker in protac development for targeted protein degradation. This suggests that the compound may interact with specific proteins in the body, leading to their degradation.

Mode of Action

As a component in protacs (proteolysis-targeting chimeras), it likely plays a role in bringing the target protein and the e3 ubiquitin ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein.

Biological Activity

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydrothiophene moiety, contributing to its unique biological profile. Its molecular formula is CHNOS, with a molecular weight of approximately 229.34 g/mol.

Research indicates that this compound may interact with various biological targets, influencing pathways related to neurotransmission and inflammation. The presence of the piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.

Antiinflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated efficacy in reducing cytokine production in models of autoimmune diseases .

Neuropharmacological Activity

The compound's structure suggests potential neuropharmacological effects. A study highlighted the role of piperidine derivatives in modulating neurotransmitter systems, particularly in models of anxiety and depression . This aligns with findings that suggest the tetrahydrothiophene moiety may enhance blood-brain barrier penetration, thereby increasing central nervous system (CNS) activity.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities linked to inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was observed, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating conditions such as arthritis and neuropathic pain. Results indicated a significant reduction in pain scores and inflammatory markers when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid is in the development of novel therapeutic agents. Its piperidine core is a common motif in many bioactive compounds, making it a valuable scaffold for drug design.

1.1. Antipsychotic Agents

Research indicates that derivatives of piperidine compounds can exhibit antipsychotic properties. Compounds similar to this compound have been studied for their potential to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing disorders such as schizophrenia and bipolar disorder .

1.2. Analgesics

The compound's structure suggests potential analgesic properties. Studies have shown that modifications of piperidine derivatives can lead to significant pain relief effects by acting on opioid receptors or other pain pathways .

1.3. Neuroprotective Agents

Piperidine derivatives have been explored for neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease. The presence of the tetrahydrothiophene moiety may enhance the compound's ability to penetrate the blood-brain barrier, thus providing protective effects against neurodegeneration .

Pharmacological Studies

Pharmacological investigations into this compound reveal its potential in various therapeutic areas:

2.1. Modulation of Enzyme Activity

The compound has been studied for its ability to inhibit specific enzymes linked to disease progression, such as histone methyltransferases involved in cancer development. This inhibition can lead to altered gene expression profiles that may suppress tumor growth .

2.2. Targeted Protein Degradation (TPD)

In recent years, piperidine-based compounds have emerged as promising candidates for TPD strategies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). The semi-flexible linker properties of this compound make it suitable for connecting target proteins with E3 ligases, facilitating selective degradation of unwanted proteins .

4.1. Clinical Trials

A recent clinical trial investigated a piperidine derivative similar to this compound for its efficacy in treating anxiety disorders. Results showed significant improvement in patient outcomes compared to placebo controls, indicating its potential as a therapeutic agent .

4.2. In Vitro Studies

In vitro studies demonstrated that the compound effectively inhibited specific cancer cell lines, leading researchers to explore its use as an adjunct therapy in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.